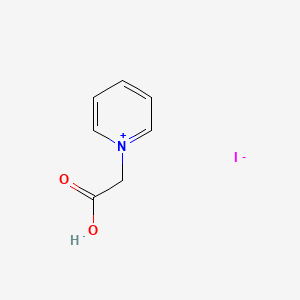![molecular formula C17H13NO3 B2453463 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde CAS No. 1180176-26-4](/img/structure/B2453463.png)
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .
Molecular Structure Analysis
The molecular structure of “4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde” includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is attached to a phenyl ring and a benzaldehyde group .Scientific Research Applications
Antiviral Applications
This compound has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . These derivatives were tested in a SARS-CoV-2 pseudovirus model, and some showed significant antiviral entry activities .
Antimicrobial Applications
Oxazole derivatives, such as the one , have been found to have antimicrobial properties . These properties make them useful in the development of new anti-infective drugs .
Anticancer Applications
Oxazole derivatives have also been studied for their anticancer activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Anti-inflammatory Applications
Oxazole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antidiabetic Applications
Oxazole derivatives have been studied for their antidiabetic properties . This makes them potentially useful in the treatment of diabetes .
Antiobesity Applications
Oxazole derivatives have been found to have antiobesity properties . This makes them potentially useful in the treatment of obesity .
Antioxidant Applications
Oxazole derivatives have been found to have antioxidant properties . This makes them potentially useful in the prevention of oxidative stress-related diseases .
Material Chemistry Applications
In material chemistry, benzoxazoles, which are similar to oxazoles, find applications as laser dyes and photochromatic agents . Some phenylaminonaphtho[1,2-d]oxazol-2-yl-type compounds were reported as a sensor for water in organic solvents by photo-induced electron transfer (PET) .
Future Directions
Oxazole derivatives, such as “4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde”, are a topic of ongoing research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .
properties
IUPAC Name |
4-[(5-phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-13-6-8-15(9-7-13)20-12-17-18-10-16(21-17)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMOXZDBIUTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)
![4-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2453381.png)
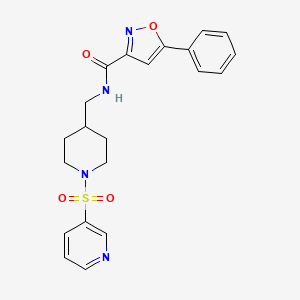
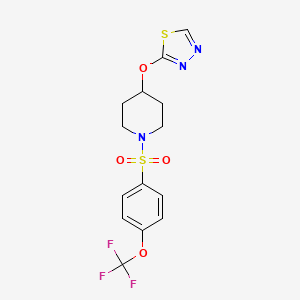
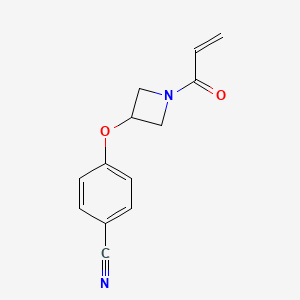


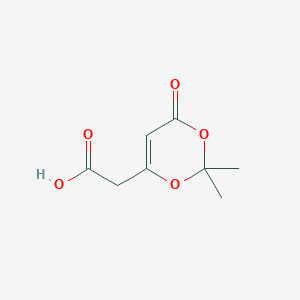
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)
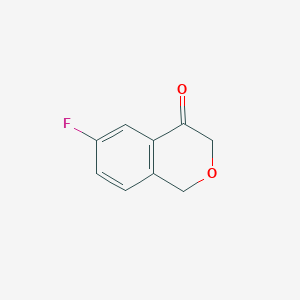
![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)
![N-(2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453400.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)
